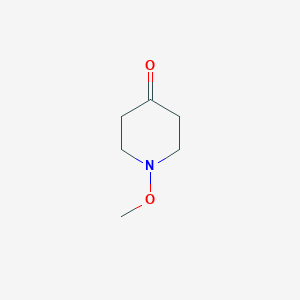

1-Methoxypiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMISASZFLPFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601414 | |

| Record name | 1-Methoxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-24-1 | |

| Record name | 1-Methoxypiperidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxypiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxypiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its synthesis, however, is not widely documented in readily available literature, presenting a challenge for researchers. This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, addressing the current gap in accessible, detailed protocols. The proposed synthesis is a two-step process commencing with the preparation of the key intermediate, 1-Hydroxy-4-piperidone, followed by its O-methylation to yield the target molecule. This whitepaper furnishes detailed experimental methodologies, structured data tables for key quantitative parameters, and visual diagrams of the reaction pathways and experimental workflows to facilitate a clear understanding and practical implementation of the synthesis.

Introduction

Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a methoxy group on the piperidine nitrogen at the 1-position offers a unique modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Despite the potential utility of this compound as a versatile building block in drug discovery, a direct and well-established synthesis protocol is not prominently reported. This guide outlines a logical and feasible synthetic strategy, consolidating information from related transformations to provide a practical roadmap for its preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in two primary stages:

-

Step 1: Synthesis of 1-Hydroxy-4-piperidone. This key intermediate can be prepared through the oxidation of a suitable precursor, such as a protected 4-hydroxypiperidine, followed by deprotection.

-

Step 2: O-Methylation of 1-Hydroxy-4-piperidone. The hydroxyl group on the nitrogen of the intermediate is then methylated to afford the final product, this compound.

This pathway is illustrated in the following diagram:

Technical Guide: Physicochemical Properties and Structure of 1-Methoxypiperidin-4-one

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield specific information regarding the chemical properties, structure, or synthesis of 1-Methoxypiperidin-4-one . This compound appears to be not well-documented in publicly available resources.

To provide a comprehensive example of the requested technical guide, the following information has been compiled for the closely related and well-characterized compound, 1-Methylpiperidin-4-one . This guide is intended to serve as a template, illustrating the desired data presentation, experimental protocol detail, and visualization style.

Core Chemical Properties of 1-Methylpiperidin-4-one

The fundamental physicochemical properties of 1-Methylpiperidin-4-one are summarized in the table below, providing a clear overview for researchers and drug development professionals.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1][2][3] |

| Molecular Weight | 113.16 g/mol | [1][3] |

| CAS Number | 1445-73-4 | [1][2][3] |

| Appearance | Clear yellow to orange liquid | [2] |

| Boiling Point | 55-60 °C at 11 mmHg | [4] |

| Density | 0.92 g/mL at 25 °C | [4] |

| Refractive Index | 1.4590 to 1.4630 (20 °C, 589 nm) | [5] |

| InChI Key | HUUPVABNAQUEJW-UHFFFAOYSA-N | [3][5] |

| SMILES | CN1CCC(=O)CC1 | [1][5] |

Chemical Structure of 1-Methylpiperidin-4-one

The structure of 1-Methylpiperidin-4-one consists of a piperidine ring with a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.

Logical Relationship of Structural Components

References

A Comprehensive Technical Guide to 1-Methylpiperidin-4-one

A Note on Nomenclature: The initial topic of "1-Methoxypiperidin-4-one" did not yield specific findings in chemical literature and databases. It is highly probable that the intended compound was 1-Methylpiperidin-4-one , a well-documented and widely used chemical intermediate. This guide will focus on the latter compound.

Introduction

1-Methylpiperidin-4-one, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals.[1][2][3] Its utility stems from the reactivity of the ketone functional group and the structural scaffold of the piperidine ring, a common motif in bioactive molecules.[4][5] This technical guide provides an in-depth overview of 1-Methylpiperidin-4-one, including its chemical properties, synthesis, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Methylpiperidin-4-one is a clear to pale yellow liquid with a distinct amine-like odor.[3] It is soluble in water and various organic solvents. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 1-Methylpiperidin-4-one | [1][6][7][8] |

| Synonyms | N-Methyl-4-piperidone, 1-Methyl-4-oxopiperidine | [6][9] |

| CAS Number | 1445-73-4 | [7][8] |

| Molecular Formula | C₆H₁₁NO | [1][7][8] |

| Molecular Weight | 113.16 g/mol | [1][7] |

| Appearance | Clear yellow to orange liquid | [8] |

| Boiling Point | 55-60 °C at 11 mmHg | [2] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Refractive Index | 1.4590 to 1.4630 (20°C, 589 nm) | [8] |

| SMILES | CN1CCC(=O)CC1 | [6][7][8] |

| InChI Key | HUUPVABNAQUEJW-UHFFFAOYSA-N | [6][7][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of 1-Methylpiperidin-4-one. The following table summarizes key spectroscopic information.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectrum | A strong absorption band characteristic of the C=O (ketone) stretching vibration is typically observed around 1715 cm⁻¹. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 113.[9] |

Synthesis and Experimental Protocols

Several synthetic routes to 1-Methylpiperidin-4-one have been reported. A common and historically significant method is the Dieckmann condensation.

Dieckmann Condensation Route

This classic synthesis involves the intramolecular cyclization of a diester followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate to form the diester, N-methyl-bis(β-propionate).

-

Dieckmann Cyclization: The diester undergoes an intramolecular Claisen condensation in the presence of a strong base (e.g., sodium ethoxide) to form the β-keto ester, 1-methyl-3-carbethoxy-4-piperidone.

-

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an acid (e.g., hydrochloric acid), to yield 1-methylpiperidin-4-one.[10]

A generalized workflow for the synthesis of 1-Methylpiperidin-4-one is depicted in the diagram below.

Caption: Synthetic pathway to 1-Methylpiperidin-4-one.

Applications in Drug Development and Research

1-Methylpiperidin-4-one is a versatile intermediate in the synthesis of a wide range of biologically active compounds.[4][5][11] The piperidin-4-one core is a recognized pharmacophore, and modifications at the nitrogen and the C3/C5 positions of the ring have led to the development of numerous therapeutic agents.[4][5]

Key Therapeutic Areas:

-

Antihistamines: Used in the synthesis of antihistamines like Bamipine and Mebhydrolin.[1]

-

Antipsychotics: A precursor for atypical antipsychotics such as Pimavanserin.[1]

-

Analgesics: Employed in the creation of opioid analgesics.

-

Antimicrobial Agents: Derivatives of piperidin-4-one have shown potential as antibacterial and antifungal agents.[12]

-

Immunosuppressants: A novel curcumin analogue based on the 1-methyl-piperidin-4-one scaffold has demonstrated immunosuppressive effects.[13]

The general structure of a piperidin-4-one derivative and its potential for modification are illustrated in the diagram below.

Caption: Drug discovery workflow utilizing 1-Methylpiperidin-4-one.

Conclusion

1-Methylpiperidin-4-one is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its ketone group make it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of its properties and reactions is essential for chemists and researchers engaged in the design and synthesis of novel therapeutic agents.

References

- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 2. 1-Methylpiperidine-4-one [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 6. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4 [matrix-fine-chemicals.com]

- 8. 1-Methyl-4-piperidone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 10. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one, a Novel Curcumin Analogue, Inhibits Cellular and Humoral Immune Responses in Male Balb/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 1-Methoxypiperidin-4-one

An in-depth technical guide on 1-Methoxypiperidin-4-one is not available at this time. Initial searches for the CAS number and related technical data for "this compound" did not yield specific results for this compound. Instead, the searches consistently retrieved information for a structurally similar but distinct compound, 1-Methyl-4-piperidone , which has the CAS number 1445-73-4 .[1][2][3][4][5]

It is crucial to distinguish between the "methoxy" (-OCH3) group requested and the "methyl" (-CH3) group found in the available data. This fundamental difference in the chemical structure results in different chemical properties and biological activities.

Due to the lack of specific information for this compound, this guide will instead provide a comprehensive overview of the well-documented compound, 1-Methyl-4-piperidone, which may serve as a relevant point of comparison for researchers interested in related structures.

Technical Guide: 1-Methyl-4-piperidone

CAS Number: 1445-73-4[1][2][3][4][5]

Synonyms: N-Methyl-4-piperidone, 1-Methyl-4-piperidinone, 1-Methyl-4-oxopiperidine[1][3][5]

Physicochemical Properties

1-Methyl-4-piperidone is a clear to yellow or orange liquid.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H11NO | [1][2][3][5] |

| Molar Mass | 113.16 g/mol | [3][5] |

| Density | 0.92–0.98 g/cm³ (at 20°C) | [3] |

| Boiling Point | 55–60 °C (at 11 mmHg) | [4] |

| Refractive Index | 1.4590 to 1.4630 (at 20°C) | [2] |

| Solubility | Miscible in water | [4] |

Synthesis

Several synthetic routes for 1-Methyl-4-piperidone have been reported. One of the earliest and most cited methods was developed by Samuel M. McElvain in 1948. This synthesis involves a multi-step process.[3]

A common synthetic pathway is the Dieckmann cyclization.[3][6] This involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

A specific protocol for the synthesis of N-methyl-4-piperidone involves the following steps:

-

Michael Addition: Reaction of methyl acrylate with methylamine gas.[4]

-

Dieckmann Cyclization: The resulting product undergoes cyclization.[4]

-

Decarboxylation: The cyclic intermediate is decarboxylated to yield 1-Methyl-4-piperidone.[4]

Another reported synthesis involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine in the presence of a catalyst and p-toluenesulfonic acid, followed by hydrolysis and decarboxylation with hydrochloric acid.[7]

Applications in Drug Development and Medicinal Chemistry

1-Methyl-4-piperidone is a versatile building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[3][4] The piperidin-4-one scaffold is a known pharmacophore with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[8][9][10]

Some examples of pharmaceuticals synthesized using 1-Methyl-4-piperidone as a starting material or intermediate include:

-

Pimavanserin: An atypical antipsychotic.[3]

-

Naratriptan: A triptan-class drug for the treatment of migraine headaches.[3]

-

Mebhydrolin: An antihistamine.[3]

The reactivity of the carbonyl group and the presence of the N-methyl group make it a valuable precursor for creating complex heterocyclic structures, such as spiro-heterocycles with potential antimycobacterial properties.[11][12]

Experimental Protocols

While a specific, detailed experimental protocol for a single application is not provided in the search results, the general procedures for reactions involving piperidones are described. For instance, the synthesis of N-acylated and N-alkylated derivatives of related piperidine structures involves standard organic chemistry techniques.[13]

General N-Acylation Protocol (Example):

-

Dissolve the piperidine derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Cool the mixture to 0°C.

-

Add the desired acyl chloride or acid anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.[13]

General N-Alkylation Protocol (Example):

-

Dissolve the piperidine derivative in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add a mild base, such as potassium carbonate.

-

Add the alkyl halide (e.g., ethyl iodide, benzyl bromide).

-

Heat the mixture and stir for 6-24 hours.[13]

Signaling Pathways and Logical Relationships

The provided search results do not contain specific information about signaling pathways directly involving 1-Methyl-4-piperidone. However, a logical workflow for its use in synthetic chemistry can be visualized.

Caption: Synthetic pathway for 1-Methyl-4-piperidone via Dieckmann cyclization.

Caption: General workflow for the use of 1-Methyl-4-piperidone in drug synthesis.

Safety Information

1-Methyl-4-piperidone is a flammable liquid and vapor.[1] It is also classified as an irritant, and contact with skin and eyes should be avoided.[4] Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this chemical.

References

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-piperidone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectroscopic Data of 1-Methoxypiperidin-4-one: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methyl-4-piperidone, a heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents.[1] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering a consolidated resource for the compound's spectral characteristics. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Methyl-4-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 1-Methyl-4-piperidone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-4-piperidone

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.75 | t | H-2, H-6 (axial) |

| ~2.45 | t | H-3, H-5 (axial) |

| ~2.30 | s | N-CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical shifts for piperidone systems.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methyl-4-piperidone

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (C-4) |

| ~55 | C-2, C-6 |

| ~46 | N-CH₃ |

| ~41 | C-3, C-5 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methyl-4-piperidone is characterized by a strong absorption band corresponding to the carbonyl group.[2]

Table 3: Key IR Absorption Bands for 1-Methyl-4-piperidone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Strong | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1450 | Medium | CH₂ bending |

| ~1150 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Methyl-4-piperidone is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3]

Table 4: Key Mass Spectrometry Data (EI) for 1-Methyl-4-piperidone

| m/z | Relative Intensity | Assignment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 70 | High | [M - C₂H₅N]⁺ |

| 57 | Moderate | [M - C₃H₆O]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of 1-Methyl-4-piperidone is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Fourier Transform NMR (FT-NMR) spectrometer, with operating frequencies for protons typically ranging from 300 to 600 MHz.[5] For a standard ¹H NMR experiment, the acquisition parameters may include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Methyl-4-piperidone, the IR spectrum is often recorded using the neat liquid film technique.[2] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of 1-Methyl-4-piperidone in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume (typically 1 µL) of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, commonly a quadrupole or ion trap analyzer, coupled with a gas chromatograph. Electron Ionization (EI) is a common ionization method for this type of compound, with a standard electron energy of 70 eV.[6] The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 35-500) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a piperidin-4-one derivative.

Caption: Logical workflow for the spectroscopic analysis of a piperidin-4-one derivative.

References

- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 2. 1-Methyl-4-piperidone(1445-73-4) IR Spectrum [chemicalbook.com]

- 3. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. epfl.ch [epfl.ch]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting Materials and Synthetic Routes for 1-Methoxypiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary starting materials and synthetic pathways for the preparation of 1-methoxypiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in publicly available literature, this guide presents a logical, multi-step synthetic approach based on well-established organic chemistry principles. The proposed pathway involves the initial synthesis of a 4-piperidone core, followed by N-hydroxylation and subsequent O-methylation.

Executive Summary

The synthesis of this compound can be strategically divided into three key stages:

-

Formation of the 4-Piperidone Ring: This foundational step can be achieved through classical methods such as the Dieckmann condensation or the Petrenko-Kritschenko piperidone synthesis. These methods utilize readily available starting materials to construct the core heterocyclic structure.

-

N-Hydroxylation of the Piperidone Core: The introduction of a hydroxyl group at the nitrogen atom is a crucial step. This transformation can be accomplished via the oxidation of the tertiary amine within the piperidone ring using common oxidizing agents.

-

O-Methylation of the N-Hydroxy Intermediate: The final step involves the methylation of the N-hydroxy group to yield the target molecule, this compound. The Williamson ether synthesis is a highly effective and widely used method for this purpose.

This guide provides detailed experimental protocols for each stage, a summary of quantitative data in tabular format for easy comparison, and visual representations of the synthetic pathways using Graphviz diagrams.

Synthetic Pathways and Starting Materials

The overall proposed synthetic strategy is depicted below, starting from the synthesis of the 4-piperidone precursor.

Figure 1: Proposed multi-step synthesis of this compound.

Stage 1: Synthesis of the 4-Piperidone Core

The foundational 4-piperidone structure can be synthesized via several established methods. Two prominent examples are the Dieckmann condensation and the Petrenko-Kritschenko piperidone synthesis.

Method 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone.[1][2][3] For the synthesis of 4-piperidone, a suitable starting material is a diester of a secondary amine, such as bis(2-carbethoxyethyl)amine.

Figure 2: Workflow for Dieckmann condensation to synthesize 4-piperidone.

Experimental Protocol: Dieckmann Condensation

-

Cyclization: To a suspension of sodium hydride (1.1 eq.) in dry toluene, a solution of bis(2-carbethoxyethyl)amine (1.0 eq.) in dry toluene is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux for several hours until the evolution of hydrogen gas ceases. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with water and the aqueous layer is separated.

-

Hydrolysis and Decarboxylation: The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) and heated to reflux for several hours to facilitate both hydrolysis of the ester and decarboxylation.

-

Isolation: The solution is cooled and neutralized with a base (e.g., NaOH or K2CO3) to a pH of 8-9. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-piperidone, which can be further purified by distillation or chromatography.

| Parameter | Value | Reference |

| Starting Material | bis(2-carbethoxyethyl)amine | [1][2] |

| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | [4] |

| Solvent | Toluene or Benzene | [2] |

| Reaction Temperature | Reflux | [2] |

| Typical Yield | 60-75% | [5] |

Table 1: Quantitative data for the Dieckmann condensation synthesis of 4-piperidone.

Method 2: Petrenko-Kritschenko Piperidone Synthesis

This method involves a one-pot condensation of an acetonedicarboxylic acid ester, an aldehyde, and ammonia or a primary amine to form a 4-piperidone derivative.[6][7][8][9]

References

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. synarchive.com [synarchive.com]

- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 8. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 9. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Formation Mechanism of 1-Methoxypiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. While not as extensively documented as its N-alkyl analogues, its synthesis can be achieved through a logical and well-established sequence of organic reactions. This technical guide delineates a plausible and chemically sound mechanism for the formation of this compound. The proposed pathway involves a three-step process commencing with a Michael addition to form a key diester precursor, followed by an intramolecular Dieckmann condensation, and culminating in a hydrolysis and decarboxylation sequence. This document provides a detailed examination of each mechanistic step, comprehensive experimental protocols for analogous reactions, and quantitative data to guide laboratory synthesis.

Proposed Synthetic Pathway Overview

The formation of this compound can be strategically approached through the synthesis of a key acyclic precursor, diethyl 3,3'-(methoxyazanediyl)dipropanoate, followed by its cyclization and subsequent functional group manipulation. The overall transformation is depicted below:

Figure 1: Proposed three-step synthesis of this compound.

Mechanistic Details and Experimental Protocols

Step 1: Michael Addition for Precursor Synthesis

The initial step involves the formation of the diester precursor, diethyl 3,3'-(methoxyazanediyl)dipropanoate, via a double aza-Michael addition of methoxyamine to two equivalents of ethyl acrylate.

Mechanism:

The nitrogen atom of methoxyamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in ethyl acrylate. This conjugate addition is typically base-catalyzed to enhance the nucleophilicity of the amine. The reaction proceeds in two successive additions to yield the desired N,N-disubstituted diester.

Theoretical Guide to the Synthesis of 1-Methoxypiperidin-4-one: Purity and Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypiperidin-4-one is an N-alkoxy heterocyclic ketone with potential applications as a building block in medicinal chemistry and drug development. The introduction of the methoxy group on the piperidine nitrogen can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, compared to its N-alkyl or N-H counterparts. This guide outlines a plausible multi-step synthetic pathway for this compound, providing detailed theoretical experimental protocols and target data for purity and yield.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the cyclization of a suitable precursor with hydroxylamine to form the key intermediate, 1-hydroxypiperidin-4-one. This is followed by an O-methylation to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Theoretical Purity and Yield

The following tables summarize the hypothetical quantitative data for each step of the proposed synthesis. These values are estimates based on typical yields for analogous reactions and should be used as a benchmark for laboratory work.

Table 1: Synthesis of 1-Hydroxypiperidin-4-one (Intermediate)

| Parameter | Theoretical Value | Method of Analysis |

| Starting Material | Divinyl Ketone, Hydroxylamine | - |

| Solvent | Ethanol | - |

| Reaction Time | 12-18 hours | TLC, LC-MS |

| Yield | 65-75% | Gravimetric analysis after purification |

| Purity | >95% | HPLC, GC-MS |

Table 2: Synthesis of this compound (Final Product)

| Parameter | Theoretical Value | Method of Analysis |

| Starting Material | 1-Hydroxypiperidin-4-one | - |

| Reagents | Sodium Hydride, Methyl Iodide | - |

| Solvent | Anhydrous THF | - |

| Reaction Time | 4-6 hours | TLC, LC-MS |

| Yield | 70-80% | Gravimetric analysis after purification |

| Purity | >98% | HPLC, GC-MS, NMR |

Experimental Protocols

The following are detailed, theoretical methodologies for the key experiments in the proposed synthesis of this compound.

Step 1: Synthesis of 1-Hydroxypiperidin-4-one

This procedure is based on the known reaction of divinyl ketones with hydroxylamine.

Materials:

-

Divinyl ketone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in ethanol, add divinyl ketone (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at reflux for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 1-hydroxypiperidin-4-one by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 1-Hydroxypiperidin-4-one.

Step 2: O-Methylation of 1-Hydroxypiperidin-4-one

This procedure is a standard Williamson ether synthesis adapted for an N-hydroxy compound.

Materials:

-

1-Hydroxypiperidin-4-one

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-hydroxypiperidin-4-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or distillation under reduced pressure.

Caption: Experimental workflow for the O-methylation of 1-Hydroxypiperidin-4-one.

A Technical Guide to the Biological Activities of Piperidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth overview of the diverse pharmacological activities exhibited by piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Piperidin-4-one derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various piperidin-4-one derivatives is typically evaluated using cell viability assays, with results expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound II (p-chlorophenyl derivative) | MV-4-11 (Leukemia) | ~10 | [1] |

| Compound IV (p-methylphenyl derivative) | MV-4-11 (Leukemia) | ~25 | [1] | |

| 3,5-Bis(benzylidene)piperidin-4-ones | EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one) | A549 (Lung) | 1.3 | [2][3] |

| EF31 (3,5-bis(2-pyridinylmethylidene)-4-piperidone) | RAW264.7 (Macrophage) | ~5 | [4][5] | |

| Piperidine-substituted Indolylarylsulfones | Compound 8 | Wild-type HIV-1 | 0.006 | [6] |

| Compound 18 | Wild-type HIV-1 | 0.009 | [6] |

Signaling Pathways in Anticancer Activity

Several piperidin-4-one derivatives exert their anticancer effects by inducing apoptosis through the intrinsic pathway. This often involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. Activated p53 can directly activate Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[1]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Certain piperidin-4-one derivatives, such as EF24, have been shown to inhibit this pathway by directly targeting and inhibiting the IκB kinase (IKK) complex.[2][3] This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains. Their efficacy is often attributed to the specific substitutions on the piperidine ring.

Quantitative Antimicrobial Data

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | R | R' | S. aureus (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | C. albicans (µg/mL) | Reference |

| 1a | H | N(CH3)2 | 4 | 5 | 4 | >10 | [7] |

| 2a | H | OCH3 | 3 | 4 | 3 | >10 | [7] |

| 3a | H | OH | 4 | 5 | 5 | >10 | [7] |

| 1b (Thiosemicarbazone) | H | N(CH3)2 | 3 | 4 | 3 | 5 | [7] |

| 2b (Thiosemicarbazone) | H | OCH3 | 2 | 3 | 2 | 4 | [7] |

| 3b (Thiosemicarbazone) | H | OH | 3 | 3 | 3 | 5 | [7] |

| Ampicillin (Standard) | - | - | <0.25 | <0.25 | <0.25 | - | [7] |

| Terbinafine (Standard) | - | - | - | - | - | 1 | [7] |

Anti-inflammatory Activity

Certain piperidin-4-one derivatives exhibit potent anti-inflammatory properties, primarily evaluated through the carrageenan-induced paw edema model in rodents. The activity is measured as the percentage inhibition of edema.

Quantitative Anti-inflammatory Data

| Compound Class | Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| N-Acyl Hydrazone Derivatives | Compound 4c | 300 µmol/kg | 4 | 52.8 | [1] |

| 1,3,5-Triazine Derivatives | Compound 1 | 200 | 4 | 96.31 | [8] |

| Compound 3 | 200 | 4 | 99.69 | [8] | |

| Ficus virens Extract | Ethanolic Extract | 400 | 3 | 66.46 | [9] |

| Indomethacin (Standard) | - | 10 | 4 | 57.66 | [8] |

Antiviral Activity

Derivatives of piperidin-4-one have been investigated for their antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses. Their efficacy is quantified by the 50% effective concentration (EC50).

Quantitative Antiviral Data

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | < Ribavirin | [3] |

| FZJ13 | HIV-1 | Comparable to 3TC | [3] | |

| CBS1116 | Influenza A (H1N1) | MDCK | 0.4 | [10] |

| Influenza A (H5N1) | MDCK | 13.8 | [10] | |

| Compound 8 (Indolylarylsulfone) | HIV-1 (Wild-type) | 0.006 | [6] | |

| Compound 18 (Indolylarylsulfone) | HIV-1 (Wild-type) | 0.009 | [6] |

Neuroprotective Activity

The neuroprotective potential of piperidin-4-one derivatives is an emerging area of research. These compounds are being evaluated for their ability to protect neuronal cells from toxins and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's disease.

Quantitative Neuroprotective Data

Neuroprotective effects are often assessed using in vitro models, such as the MPP+ (1-methyl-4-phenylpyridinium) induced toxicity model in SH-SY5Y neuroblastoma cells. Activity is measured by the increase in cell viability or reduction in cell death.

| Compound Class | Toxin/Stressor | Cell Line | Effect | Reference |

| Guanosine (for comparison) | MPP+ (500 µM) | SH-SY5Y | Abolished DNA fragmentation | [11] |

| Cyanidin (for comparison) | MPP+ (0.5 mmol/L) | SH-SY5Y | Prevented cell demise | [12] |

| Insulin (for comparison) | MPP+ | SH-SY5Y+RA | Prevented cell death | [4] |

Note: Specific quantitative data (IC50/EC50) for piperidin-4-one derivatives in neuroprotection models is an active area of research and is less commonly reported in tabular format compared to other activities.

Experimental Protocols

Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

This protocol describes a one-pot Mannich-type condensation reaction.[2][7]

-

A mixture of ammonium acetate (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in ethanol is prepared.

-

The mixture is gently heated until a reaction is initiated.

-

After cooling to room temperature, the resulting colloidal suspension is dissolved in diethyl ether (250 mL).

-

The ether solution is treated with concentrated HCl (100 mL, 38%).

-

The precipitated hydrochloride salt of the piperidin-4-one is collected by filtration and washed with a 1:1 mixture of ethanol and diethyl ether.

-

The free base is liberated by dissolving the hydrochloride salt in ethanol and adding 10% aqueous ammonia.

-

The solution is diluted with distilled water to precipitate the final product, which can be further purified by recrystallization from ethanol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

-

Prepare a stock solution of the piperidin-4-one derivative in a suitable solvent (e.g., DMSO).

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution to the first well of each test row, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Prepare a standardized inoculum of the test microorganism (bacterial or fungal) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculate each well (except for sterility controls) with 100 µL of the diluted bacterial suspension.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay evaluates the anti-inflammatory potential of a compound in rodents.[6][15][16]

-

Wistar rats or Swiss albino mice are divided into groups (control, standard, and test groups).

-

The test compounds (piperidin-4-one derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

-

After a set period (e.g., 30-60 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.[11][17]

-

Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well or 12-well plates.

-

Prepare serial dilutions of the piperidin-4-one derivative in culture medium.

-

Prepare a known titer of the virus.

-

The cell monolayers are infected with the virus and allowed to adsorb for 1-2 hours.

-

After adsorption, the virus inoculum is removed, and the cells are washed.

-

An overlay medium (containing, for example, low-melting-point agarose or methylcellulose) mixed with the different concentrations of the test compound is added to the wells. A "no drug" virus control is also included.

-

The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in each well is counted.

-

The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control, and the EC50 value is determined.

Neuroprotective Activity: MPP+ Induced Neurotoxicity Assay

This in vitro assay models Parkinson's disease-like neurodegeneration.[4][11][12]

-

Culture SH-SY5Y human neuroblastoma cells. For some studies, cells are first differentiated into a more neuron-like phenotype using retinoic acid.

-

Cells are pre-treated with various concentrations of the piperidin-4-one derivative for a specified time (e.g., 1-2 hours).

-

Neurotoxicity is induced by adding MPP+ (e.g., 0.5-1 mM) to the cell culture medium.

-

Control wells include cells only, cells with MPP+ only, and cells with the test compound only.

-

The cells are incubated for 24-48 hours.

-

Cell viability is assessed using an appropriate method, such as the MTT assay or by measuring markers of apoptosis (e.g., caspase-3 activity, DNA fragmentation).

-

The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound and MPP+, compared to cells treated with MPP+ alone.

Conclusion

The piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The data and protocols compiled in this guide highlight the significant potential of these compounds as leads for the development of new therapeutic agents for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further investigation into the structure-activity relationships and mechanisms of action of these versatile molecules is warranted to optimize their efficacy and safety profiles for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Role of Insulin Against MPP(+) -Induced Parkinson's Disease in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kisspeptin-10 Rescues Cholinergic Differentiated SHSY-5Y Cells from α-Synuclein-Induced Toxicity In Vitro | MDPI [mdpi.com]

- 6. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanidin Protects SH-SY5Y Human Neuroblastoma Cells from 1-Methyl-4-Phenylpyridinium-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Role of 1-Methoxypiperidin-4-one as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the synthesis, reactions, and applications of 1-Methoxypiperidin-4-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the closely related and well-documented analogue, 1-Methylpiperidin-4-one , as a representative chemical intermediate. A theoretical approach to the synthesis of this compound is also presented based on general synthetic methodologies for N-alkoxyamines and piperidin-4-ones.

Introduction to N-Substituted Piperidin-4-ones

Piperidin-4-one and its N-substituted derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development.[1] The piperidine ring serves as a versatile scaffold, and the ketone functionality at the 4-position allows for a wide array of chemical transformations, making these compounds valuable intermediates in the synthesis of complex molecules with diverse biological activities.[2] N-substituted-4-piperidones are key intermediates in the preparation of various alkaloids and drugs, with derivatives exhibiting activities such as antidepressant, antiarrhythmic, and analgesic properties.

While direct data on this compound is scarce, its structural analogue, 1-Methylpiperidin-4-one, is a widely used building block in the synthesis of numerous pharmaceuticals. This guide will focus on the synthesis, reactions, and applications of 1-Methylpiperidin-4-one to provide a thorough understanding of the utility of this class of compounds.

Synthesis of 1-Methylpiperidin-4-one

Several synthetic routes to 1-Methylpiperidin-4-one have been established, with the most common methods being the Dieckmann condensation and the Mannich reaction.

Dieckmann Condensation Route

One of the earliest and most well-known methods for synthesizing 1-Methylpiperidin-4-one involves a Dieckmann condensation.[3] This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[4][5] The overall synthetic pathway involves a double Michael addition of methylamine to two equivalents of an acrylate ester, followed by cyclization, saponification, and decarboxylation.[3]

Dieckmann condensation pathway to 1-Methylpiperidin-4-one.

Mannich Reaction Route

The Mannich reaction provides an alternative and efficient one-pot synthesis of piperidin-4-one derivatives.[2] This involves the condensation of an amine, formaldehyde, and a ketone with two α-hydrogens. For 1-Methylpiperidin-4-one, methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate are common starting materials.[3]

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

The Piperidin-4-one Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a vast array of pharmacologically active compounds. Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This technical guide provides an in-depth exploration of the discovery and history of N-substituted piperidin-4-ones, detailed experimental protocols for their synthesis, and an overview of their roles in modulating key signaling pathways, particularly within the central nervous system (CNS).

A Historical Perspective: The Emergence of a Privileged Scaffold

The journey of the piperidin-4-one core in medicinal chemistry is a testament to the enduring relevance of heterocyclic chemistry in drug discovery. Early investigations into the synthesis of piperidine derivatives laid the groundwork for the development of this crucial pharmacophore. The Mannich reaction, a cornerstone of organic synthesis, proved to be a pivotal method for the construction of the piperidin-4-one ring system.[1] Seminal work by chemists such as Petrenko-Kritschenko and later Baliah established elegant and efficient methods for the synthesis of 2,6-diarylpiperidin-4-ones, which became foundational for further derivatization and biological evaluation.[2]

The true potential of N-substituted piperidin-4-ones was unlocked with the discovery of their profound effects on the central nervous system. The synthesis of pethidine, a potent analgesic, in the mid-20th century highlighted the importance of the 4-substituted piperidine moiety for opioid receptor activity. This discovery spurred extensive research into related structures, ultimately leading to the development of highly potent fentanyl analogues, where the N-substituted piperidin-4-one core is a key structural feature.[3] More recently, this scaffold has been instrumental in the design of drugs targeting other CNS pathways, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, such as Donepezil.[4]

Key Synthetic Methodologies: A Practical Guide

The synthesis of N-substituted piperidin-4-ones can be achieved through several robust and well-established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Mannich Reaction

The Mannich reaction is a classic and widely used one-pot condensation reaction for the synthesis of 2,6-diaryl-3-alkylpiperidin-4-ones. It involves the reaction of a ketone, an aldehyde, and a primary amine or ammonia.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [2]

-

A mixture of ethyl methyl ketone (0.1 mol), the desired substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-Methyl-2,6-diphenylpiperidin-4-one | 75 |

| 2 | 4-Chlorobenzaldehyde | 2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one | 82 |

| 3 | 4-Methoxybenzaldehyde | 2,6-Bis(4-methoxyphenyl)-3-methylpiperidin-4-one | 78 |

Table 1: Representative yields for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This method is particularly useful for the synthesis of N-substituted-4-piperidones.[5]

Experimental Protocol: Synthesis of N-Phenyl-4-piperidone [5]

-

To a solution of aniline (0.1 mol) in a suitable solvent, two equivalents of an acrylate ester (e.g., ethyl acrylate) are added, and the mixture is heated to effect a double Michael addition, forming the diester intermediate.

-

The diester is then subjected to intramolecular cyclization using a strong base such as sodium hydride in a non-polar solvent like boiling benzene.

-

The resulting crude β-keto ester is hydrolyzed and decarboxylated by heating with aqueous acid (e.g., hydrochloric acid) to yield N-phenyl-4-piperidone.

-

Purification is typically achieved by distillation under reduced pressure. A reported yield for this multi-step process is approximately 80%.[5]

Synthesis of N-Aryl-4-piperidones via Hofmann Elimination-Michael Addition

A convenient method for the synthesis of N-aryl-4-piperidones involves a Hofmann elimination of a quaternary ammonium salt followed by a Michael addition of an aniline.

Experimental Workflow

Caption: Synthesis of N-Aryl-4-piperidones.

Experimental Protocol [6]

-

Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide: N-benzyl-4-piperidone (1 equivalent) is treated with methyl iodide (1.1 equivalents) in acetone at room temperature to yield the quaternary ammonium salt.

-

Synthesis of N-Aryl-4-piperidone: A slurry of the iodide salt (1.5 equivalents) in water is added to a refluxing solution of the desired aniline (1 equivalent) and potassium carbonate (0.14 equivalents) in ethanol. The reaction mixture is refluxed for 45 minutes. After cooling, water is added, and the product is extracted with dichloromethane.

| Aniline | Product | Yield (%) |

| Aniline | N-Phenyl-4-piperidone | 75 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-piperidone | 82 |

| 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-4-piperidone | 68 |

Table 2: Representative yields for the synthesis of N-aryl-4-piperidones.

Role in Modulating CNS Signaling Pathways

The therapeutic efficacy of many drugs derived from the N-substituted piperidin-4-one core stems from their ability to interact with key receptors and enzymes in the central nervous system.

Opioid Receptor Signaling

Many potent analgesics, most notably fentanyl and its analogs, are built upon the 4-anilidopiperidine scaffold, which is readily synthesized from N-substituted piperidin-4-ones. These compounds primarily act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

Caption: Opioid Receptor Signaling Pathway.

Activation of the μ-opioid receptor by fentanyl analogs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to hyperpolarization of neurons and reduced neuronal excitability, which contributes to the analgesic effect.[7][8]

Cholinergic Signaling and Acetylcholinesterase Inhibition

N-substituted piperidin-4-ones are crucial intermediates in the synthesis of acetylcholinesterase (AChE) inhibitors like donepezil, which are used to treat the symptoms of Alzheimer's disease.[9] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.

Caption: Acetylcholinesterase Inhibition.

By inhibiting AChE, drugs like donepezil increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[10][11]

Dopaminergic and Serotonergic Signaling

The piperidin-4-one scaffold is also found in numerous compounds that target dopaminergic and serotonergic pathways, which are implicated in various neuropsychiatric disorders.[12] For instance, many antipsychotic drugs are antagonists or partial agonists at dopamine D2 receptors and/or serotonin 5-HT2A receptors.

Caption: Dopamine D2 Receptor Antagonism.

Antagonism of D2 receptors by these drugs is thought to alleviate the positive symptoms of schizophrenia.[13]

Caption: Serotonin 5-HT2A Receptor Antagonism.

Similarly, blockade of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[14][15]

Conclusion

The N-substituted piperidin-4-one core has a rich history and continues to be a highly valuable scaffold in the development of new therapeutics. Its synthetic accessibility through well-established methodologies like the Mannich and Dieckmann reactions allows for extensive structural diversification. The profound impact of piperidin-4-one derivatives on key CNS signaling pathways underscores their importance in addressing a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding for researchers and scientists in the field, highlighting the enduring legacy and future potential of this remarkable heterocyclic core.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]

- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Applications of 1-Methoxypiperidin-4-one in Medicinal Chemistry: A Framework for Drug Discovery

Disclaimer: Direct applications and extensive biological data for 1-methoxypiperidin-4-one in medicinal chemistry are limited in publicly available literature. The following application notes and protocols are based on the well-established utility of the broader piperidin-4-one scaffold and its N-substituted analogs, providing a framework for the potential applications of the 1-methoxy derivative.

Application Notes

This compound is a heterocyclic organic compound that holds potential as a versatile building block in the design and synthesis of novel therapeutic agents. The piperidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a methoxy group at the nitrogen atom (N-1 position) can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, offering a unique avenue for lead optimization in drug discovery programs.

The N-methoxy group can impact a molecule's lipophilicity, metabolic stability, and conformational preferences. This substitution may lead to enhanced oral bioavailability and improved pharmacokinetic profiles compared to its N-H or N-alkyl counterparts. Furthermore, the N-O bond can act as a hydrogen bond acceptor and may introduce specific interactions with biological targets.

Based on the activities of analogous N-substituted piperidin-4-ones, derivatives of this compound could be explored for a variety of therapeutic applications, including but not limited to:

-

Anticancer Agents: The piperidin-4-one scaffold is a key component in various cytotoxic and antiproliferative agents.

-

Antimicrobial Agents: Derivatives of piperidin-4-one have demonstrated activity against a range of bacterial and fungal pathogens.

-

Central Nervous System (CNS) Agents: The piperidine moiety is prevalent in drugs targeting CNS receptors and enzymes, suggesting potential for the development of novel antipsychotics, antidepressants, and neuroprotective agents.

-

Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with anti-inflammatory and analgesic properties.

The exploration of this compound in medicinal chemistry is an emerging area with the potential to yield novel drug candidates with improved therapeutic indices.

Experimental Protocols

The following protocols provide generalized methods for the synthesis of this compound and its derivatization, based on established organic chemistry principles. Researchers should optimize these protocols for specific substrates and scales.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a potential two-step synthesis of the title compound starting from 4-piperidone monohydrate hydrochloride.

Step 1: N-Hydroxylation of 4-Piperidone

-

Reaction Setup: In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Base: Add a base, for example, sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride salt and facilitate the subsequent reaction.

-

Hydroxylation: Add an N-hydroxylating agent like a solution of hydroxylamine-O-sulfonic acid in methanol dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude N-hydroxypiperidin-4-one can be purified by column chromatography on silica gel.

Step 2: O-Methylation of N-Hydroxypiperidin-4-one

-

Reaction Setup: Dissolve the purified N-hydroxypiperidin-4-one (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Methylation: Introduce a methylating agent, for instance, methyl iodide (1.2 equivalents), and allow the reaction to proceed at room temperature for 4-8 hours.

-

Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification and Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography. To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Protocol 2: Knoevenagel Condensation for the Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a benzylidene derivative of this compound, a common reaction for this class of compounds.

-

Reaction Setup: To a solution of this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine.

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired benzylidene derivative.

Quantitative Data

| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀/Ki | Reference Compound |

| N-Benzylpiperidin-4-yl Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | IC₅₀ = 5 - 50 nM | Donepezil |

| Phenyl Piperidine Derivatives | CCR2 Antagonism | Kᵢ = 10 - 100 nM | N/A |

| Diarylidenepiperidin-4-ones | Anticancer (e.g., against HeLa cells) | IC₅₀ = 1 - 10 µM | Doxorubicin |

Note: The data presented above are for structurally related compounds and should be used as a guide for potential areas of investigation for derivatives of this compound.

Visualizations

Diagram 1: General Synthetic Workflow for Piperidin-4-one Derivatives

Caption: Synthetic workflow for piperidin-4-one derivatives.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: Hypothetical GPCR antagonism by a derivative.

Application Notes and Protocols for 1-Methylpiperidin-4-one in Condensation Reactions

A Note on the Reagent: Initial searches for "1-methoxypiperidin-4-one" did not yield significant results for its application in condensation reactions. However, the structurally similar and widely used reagent, "1-methylpiperidin-4-one," is extensively documented in this context. It is highly probable that "1-methylpiperidin-4-one" was the intended subject of this inquiry. These application notes and protocols are therefore focused on 1-methylpiperidin-4-one.

Introduction

1-Methylpiperidin-4-one is a versatile cyclic ketone widely employed as a key building block in the synthesis of a diverse range of heterocyclic compounds, particularly those with pharmaceutical relevance. Its reactive carbonyl group and the adjacent α-methylene protons make it an excellent substrate for various condensation reactions. These reactions are fundamental in constructing complex molecular scaffolds found in numerous biologically active molecules, including analgesics, antihistamines, and central nervous system agents. This document provides detailed application notes and protocols for the use of 1-methylpiperidin-4-one in several key condensation reactions.

Key Applications in Drug Development

The piperidine nucleus is a prevalent structural motif in many approved drugs and clinical candidates. 1-Methylpiperidin-4-one serves as a crucial starting material for the synthesis of:

-

Spirocyclic Compounds: Formation of spiropiperidine rings through reactions with bis-nucleophiles.

-

Fused Heterocycles: Construction of bicyclic and polycyclic systems of therapeutic interest.

-

Substituted Piperidines: Introduction of diverse functionalities at the 3- and 5-positions of the piperidine ring.

Condensation Reactions and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. With 1-methylpiperidin-4-one, this reaction is instrumental in the synthesis of α,β-unsaturated derivatives, which are valuable intermediates.

General Reaction Scheme:

Experimental protocols for reactions involving 1-Methoxypiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential reactions of 1-Methoxypiperidin-4-one and its derivatives. The protocols detailed below are based on established methodologies for related N-alkoxy piperidines and analogous N-alkyl piperidin-4-ones, offering a foundational guide for experimental work.

Synthesis of N-Alkoxy Piperidin-4-one Derivatives